
Virginiamycin m1
Descripción general
Descripción
Virginiamycin M1 is a macrolide antibiotic produced by Streptomyces virginiae. It is a key component of the virginiamycin complex, which also includes Virginiamycin S1 (a cyclic hexapeptide). This compound has the molecular formula C₂₈H₃₅N₃O₇, a molecular weight of 525.59, and a CAS number of 21411-53-0 . Structurally, it belongs to the streptogramin A family, characterized by a polyunsaturated macrolactone ring. It reversibly binds to the 50S ribosomal subunit, inhibiting peptidyltransferase activity and blocking bacterial protein synthesis. Alone, it exhibits bacteriostatic effects against Gram-positive bacteria, but when combined with Virginiamycin S1 (streptogramin B), it demonstrates synergistic bactericidal activity .
This compound is widely used in veterinary medicine as a growth promoter and in research for its ribosomal targeting properties. However, its use is controversial due to concerns about antibiotic resistance and residues in food products .
Métodos De Preparación
Fermentation-Based Preparation Methods
Strain Selection and Culture Conditions
Virginiamycin M1 is naturally synthesized by Streptomyces virginiae and related species, with strain optimization playing a pivotal role in yield enhancement. For example, Streptomyces olivaceus has been engineered to produce fermentation analogs of this compound under controlled aerobic conditions . Seed cultures are typically prepared in media rich in carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract), with a pH range of 6.8–7.3 and incubation at 28–31°C . The transition from seed to production media involves scaling up to fermenters, where dissolved oxygen (50%) and temperature (28°C) are tightly regulated .
Table 1: Fermentation Media Composition for Streptomyces Strains
Component | Concentration (g/L) | Function |
---|---|---|
Soybean cake powder | 15.0 | Nitrogen source |
Glucose | 30.0 | Carbon source |
Linseed oil | 8.0 | Lipid supplement |
CaCO₃ | 4.0 | pH buffering |
(NH₄)₂SO₄ | 1.5 | Sulfur/nitrogen source |
Fermentation Process Optimization
Fed-batch fermentation with continuous sucrose supplementation (5 g/L/day) increases this compound titers to 4.9 g/L, as demonstrated in 100 L pilot-scale reactors . Precursor addition, such as sodium acetate (0.04%) and sodium propionate (0.06%) at 18 hours, enhances polyketide backbone synthesis, critical for macrocyclic lactone formation . Adsorbing resins like Diaion® HP21 are incorporated to sequester this compound from the broth, achieving a 98.5% recovery rate and a final titer of 5.6 g/L .
Recovery and Purification
Post-fermentation, this compound is extracted using methyl ethyl ketone or ethyl acetate, followed by solvent evaporation and chromatographic purification. Reverse-phase HPLC with C18 columns resolves this compound (retention time: 11.0 min) from other components, yielding >95% purity .
Chemical Synthesis Approaches
Modular Synthesis via Stille Macrocyclization
Total synthesis of this compound has been achieved in 6–8 steps using modular building blocks. A key step involves Stille coupling to form the 23-membered macrocycle, optimized with Pd₂(dba)₃ and AsPh₃ at 80°C, yielding the cyclized precursor in 65% efficiency . Subsequent deprotection of silyl groups using tetrabutylammonium fluoride furnishes this compound in 80% yield .
Table 2: Key Steps in Chemical Synthesis
Step | Reaction Conditions | Yield (%) |
---|---|---|
Stille coupling | Pd₂(dba)₃, AsPh₃, 80°C | 65 |
Deprotection | TBAF, THF, rt | 80 |
Oxidation | Iodosylbenzene, CH₂Cl₂ | 75 |
Oxidation and Deprotection Challenges
The synthesis of the 2,3-dehydroproline moiety requires selective oxidation of proline derivatives using iodosylbenzene, followed by imine formation. Coupling the oxidized intermediate with acid chlorides demands anhydrous conditions to prevent hydrolysis, achieving a 75% yield .
Downstream Processing and Purification
Crude this compound extracts from fermentation undergo partition between hexane and methanol, followed by silica gel chromatography (acetone/hexane) and HPLC. Commercial preparations like STAFAC® are purified via methylene chloride extraction and recrystallization from ethyl acetate .
Comparative Analysis of Preparation Methods
Table 3: Fermentation vs. Chemical Synthesis
Parameter | Fermentation | Chemical Synthesis |
---|---|---|
Yield | 4.9–5.6 g/L | 9–15% overall |
Time | 132–168 hours | 7–10 days |
Purity | >95% | >98% |
Scalability | Industrial-scale feasible | Limited to lab-scale |
Recent Advances and Scale-Up Strategies
Strain engineering of Streptomyces virginiae VKM Ac-2738D has improved the M1:S1 ratio to 74:26, avoiding post-synthesis blending . Automated fed-batch systems with real-time pH and oxygen monitoring now achieve consistent titers >5 g/L in 100 L bioreactors .
Análisis De Reacciones Químicas
Tipos de reacciones: Virginiamycin M1 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos .
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener propiedades antibacterianas alteradas o estabilidad mejorada .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Mechanism of Action
Virginiamycin M1 functions by inhibiting protein synthesis in bacteria. It targets the ribosomes of Gram-positive bacteria, making it effective against pathogens such as Staphylococcus aureus and Enterococcus faecium. The antibiotic operates synergistically with other streptogramins to enhance its bactericidal effects .
Research Findings
Recent studies have shown that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). A modified form of this compound, known as 5,6-dihydrothis compound, demonstrated twice the potency against MRSA compared to the parent compound. This was attributed to improved binding affinity to the target enzyme, which was confirmed through molecular docking studies .
Veterinary Applications
Growth Promotion in Livestock
this compound has been widely used as a growth promoter in livestock, particularly in poultry and pigs. It enhances growth rates and feed conversion efficiency, while also reducing the risk of necrotic enteritis in chickens . However, concerns regarding antibiotic resistance have led to increased scrutiny and regulatory reviews of its use in animal husbandry.
Regulatory Status
In recent years, the use of this compound as a growth promoter has faced restrictions in several countries due to potential risks associated with antibiotic resistance development. The European Union has banned its use for this purpose, while it remains approved in some regions like Mexico .
Research on Derivatives
Development of New Forms
Ongoing research is focused on developing new derivatives of this compound that may enhance its efficacy or reduce resistance. For instance, researchers have synthesized surface-active derivatives aimed at improving the bioavailability of the antibiotic, potentially allowing it to penetrate resistant Gram-negative bacteria more effectively .
Case Studies and Experimental Findings
A study detailed the synthesis of various this compound derivatives and their characterization. These derivatives were evaluated for their antibacterial properties and surface activity, revealing promising results that could lead to new therapeutic applications .
Summary Table of Applications
Mecanismo De Acción
Virginiamycin M1 ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une a la subunidad ribosómica 50S y bloquea la formación de enlaces peptídicos entre la cadena peptídica en crecimiento y el aminoacil-tRNA. Esta inhibición evita la elongación de la cadena peptídica, deteniendo efectivamente la síntesis de proteínas y conduciendo a la muerte celular bacteriana .
Comparación Con Compuestos Similares
Structural and Functional Differences
Virginiamycin M1 is compared below with other antibiotics in the streptogramin family, macrolides, and peptide antibiotics:
Key Findings :
- Streptogramin A vs. B : this compound (A) and S1 (B) act synergistically: M1 destabilizes the ribosome, allowing S1 to bind irreversibly, leading to bactericidal effects . In contrast, macrolides (e.g., erythromycin) and lincosamides (e.g., clindamycin) lack this synergy .
- Subunit Assembly : Streptogramin A antibiotics (e.g., M1, CP36926) inhibit both 50S and 30S ribosomal subunit formation, unlike streptogramin B compounds (e.g., S1, pristinamycin IA), which specifically target 50S assembly .
Resistance Mechanisms
This compound resistance arises via:
- Enzymatic Inactivation : Streptomyces virginiae reduces the C-16 carbonyl group of M1 to 16-dihydro-M1, rendering it inactive .
- Ribosomal Methylation: The Cfr methyltransferase modifies ribosomal RNA at position A2503, reducing drug binding. This confers resistance to M1, phenicols, and oxazolidinones .
In contrast, macrolide resistance (e.g., erythromycin) often involves Erm-mediated methylation of rRNA, while β-lactam resistance relies on β-lactamase enzymes.
Analytical Detection Methods
This compound is detected with high sensitivity using LC-MS/MS :
Matrix | Detection Limit (LOD) | Recovery Rate | Reference |
---|---|---|---|
Milk | 0.25 μg/kg | 62–112% | |
Feed | 2 μg/kg | 82–103% | |
Distillers grains | 50 ng/mL (linear range) | N/A |
Other antibiotics, such as bacitracin and colistin, require distinct extraction protocols due to differences in polarity and stability .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Virginiamycin M1 in biological and feed matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d2) to enhance precision. For complex matrices like feed, employ solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) for cleanup. Calibration curves constructed in solvent simplify quantification, achieving accuracy of 90–102% and precision (RSD) of 3.8–6.8% .
Q. What structural features define this compound, and how do they influence its antibiotic activity?
- Methodology : this compound (C28H35N3O7; 525.59 g/mol) contains hydrophilic groups (hydroxyl, ketone) and hydrophobic regions (methyl, isopropyl). Its planar structure lacks distinct amphiphilic domains, limiting intrinsic surfactant properties. Structural modifications, such as esterification with fatty acids, enhance hydrophobicity and improve membrane penetration, critical for targeting Gram-positive bacteria .
Q. How is this compound isolated and purified from Streptomyces fermentation products?
- Methodology : Post-fermentation, solvent extraction (e.g., methanol or acetonitrile) isolates the compound. Purification involves hexane washes to remove lipids, followed by SPE with C18 sorbents. Confirm purity (>95%) via high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry .
Q. What is the mechanism of action of this compound against bacterial ribosomes?
- Methodology : this compound inhibits protein synthesis by binding to the 50S ribosomal subunit, blocking peptide bond formation. Use ribosomal binding assays (e.g., radiolabeled M1) and cryo-EM to map interaction sites. Synergy with S components (e.g., S1) enhances bactericidal effects against Gram-negative strains by overcoming membrane impermeability .
Advanced Research Questions
Q. How can matrix effects be minimized when analyzing this compound in complex feed samples?
- Methodology : Optimize extraction parameters (e.g., solvent polarity, sorbent type) to reduce co-eluting interferents. Use isotope dilution with M1-d2 to correct for ion suppression in LC-MS/MS. Validate recovery rates (85–110%) across feed types (e.g., distillers grains, swine muscle) using spike-and-recovery experiments .
Q. What experimental strategies address contradictory data on this compound’s efficacy against Gram-negative bacteria?
- Methodology : Combine microbiological assays (e.g., minimum inhibitory concentration tests) with membrane permeability studies. Use liposome models to assess outer membrane penetration. Compare synergistic effects of M1/S1 mixtures versus M1 alone, quantifying bactericidal activity via time-kill curves .
Q. How can this compound be structurally modified to enhance surface activity for antimicrobial coatings?
- Methodology : Synthesize derivatives via esterification (e.g., with C8–C14 fatty acids) or oxime formation with polar amino acids. Characterize surface tension reduction using pendant drop tensiometry. Evaluate monolayer stability via Langmuir-Blodgett trough experiments and membrane permeation using fluorescence-based vesicle assays .
Q. What parameters should guide the design of stability studies for this compound in agricultural formulations?
- Methodology : Test degradation under varying pH (3–9), temperature (4–40°C), and UV exposure. Quantify residual M1 via LC-MS/MS and identify degradation products (e.g., hydrolyzed lactone rings) using high-resolution mass spectrometry (HRMS). Correlate stability with antimicrobial efficacy using in vitro bioassays .
Q. How do researchers resolve discrepancies in quantification results between LC-MS/MS and microbial inhibition assays?
- Methodology : Cross-validate methods using certified reference materials. For LC-MS/MS, confirm selectivity via MRM transitions; for bioassays, standardize bacterial strains (e.g., Staphylococcus aureus ATCC 29213) and growth conditions. Statistical analysis (e.g., Bland-Altman plots) identifies systematic biases .
Q. What experimental designs are optimal for studying this compound’s environmental persistence in soil?
- Methodology : Conduct microcosm studies with soil spiked at agriculturally relevant concentrations (0.1–10 mg/kg). Extract M1 using accelerated solvent extraction (ASE) and quantify degradation half-lives under aerobic/anaerobic conditions. Monitor metabolite formation via HRMS and assess ecotoxicity using Eisenia fetida bioassays .
Q. Methodological Best Practices
- Data Presentation : Use tables for raw LC-MS/MS parameters (e.g., retention times, ion ratios) and graphs for stability/kinetic profiles. Include error bars representing ±2SD from triplicate experiments .
- Ethical Compliance : Adhere to guidelines for antibiotic residue studies in food/feed to avoid non-target organism exposure. Declare conflicts of interest if using proprietary derivatives .
Propiedades
Key on ui mechanism of action |
Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus. |
---|---|
Número CAS |
21411-53-0 |
Fórmula molecular |
C28H35N3O7 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1 |
Clave InChI |
DAIKHDNSXMZDCU-XMERXJNXSA-N |
SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
SMILES isomérico |
C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C |
SMILES canónico |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Apariencia |
White solid |
Key on ui other cas no. |
21411-53-0 |
Solubilidad |
Poorly soluble in water |
Sinónimos |
(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.